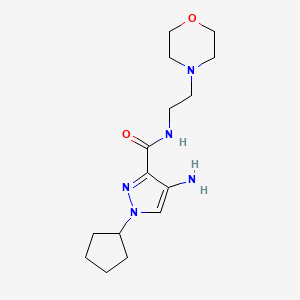

4-Amino-1-cyclopentyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Amino-1-cyclopentyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-3-carboxamide is a synthetic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazole ring, a cyclopentyl group, and a morpholine moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Métodos De Preparación

The synthesis of 4-Amino-1-cyclopentyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

Formation of the pyrazole ring: This can be achieved through the condensation of appropriate hydrazines with 1,3-diketones or β-keto esters under acidic or basic conditions.

Introduction of the cyclopentyl group: This step may involve the alkylation of the pyrazole ring with cyclopentyl halides in the presence of a base.

Attachment of the morpholine moiety: The morpholine group can be introduced through nucleophilic substitution reactions using morpholine and suitable electrophiles.

Final coupling step: The carboxamide functionality can be introduced through the reaction of the intermediate with appropriate carboxylic acid derivatives or activated esters.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

4-Amino-1-cyclopentyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents such as hydrogen peroxide or nitric acid.

Reduction: The carboxamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Hydrolysis: The carboxamide group can be hydrolyzed to the corresponding carboxylic acid and amine under acidic or basic conditions.

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various electrophiles and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the pyrazole ring.

Aplicaciones Científicas De Investigación

Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

Medicine: Its potential pharmacological properties could be explored for the development of new therapeutic agents, particularly in the areas of oncology, neurology, and infectious diseases.

Industry: The compound may find applications in the development of new materials, such as polymers and coatings, due to its unique structural features.

Mecanismo De Acción

The mechanism of action of 4-Amino-1-cyclopentyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-3-carboxamide depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The molecular targets and pathways involved can vary, but potential mechanisms include:

Enzyme inhibition: The compound may bind to the active site of an enzyme, preventing substrate binding and catalysis.

Receptor binding: It may act as an agonist or antagonist at specific receptors, modulating cellular signaling pathways.

Protein-protein interactions: The compound may disrupt or stabilize interactions between proteins, affecting cellular processes.

Comparación Con Compuestos Similares

4-Amino-1-cyclopentyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:

4-Amino-1-cyclopentyl-1H-pyrazole-3-carboxamide: Lacks the morpholine moiety, which may affect its chemical reactivity and biological activity.

4-Amino-1-cyclopentyl-N-(2-piperidin-4-ylethyl)-1H-pyrazole-3-carboxamide: Contains a piperidine ring instead of morpholine, which may influence its pharmacological properties.

4-Amino-1-cyclopentyl-N-(2-pyrrolidin-4-ylethyl)-1H-pyrazole-3-carboxamide: Features a pyrrolidine ring, potentially altering its chemical and biological behavior.

The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical reactivity and biological activity compared to its analogs.

Actividad Biológica

The compound 4-Amino-1-cyclopentyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-3-carboxamide is a pyrazole derivative that has garnered interest for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H20N4O2 , with a molecular weight of 252.31 g/mol . Its structure includes a pyrazole ring, an amino group, and a morpholine moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C13H20N4O2 |

| Molecular Weight | 252.31 g/mol |

| IUPAC Name | This compound |

Antiviral Properties

Recent studies have highlighted the antiviral potential of pyrazole derivatives, including our compound of interest. Research indicates that compounds with similar structures exhibit significant activity against HIV-1 . For instance, a study demonstrated that certain pyrazoles could inhibit HIV replication in vitro, suggesting that modifications to the pyrazole structure can enhance antiviral efficacy .

Antibacterial Activity

The antibacterial properties of pyrazoles have been documented extensively. A series of related compounds demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The presence of specific substituents on the pyrazole ring was correlated with increased antibacterial potency .

Enzyme Inhibition

Another important aspect of the biological activity of pyrazoles is their ability to inhibit key enzymes. For instance, compounds similar to this compound have shown inhibitory effects on acetylcholinesterase (AChE) and urease , which are crucial targets in treating neurological disorders and managing urinary infections, respectively .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of pyrazole derivatives. The following factors have been identified as significant:

- Substituent Effects : The type and position of substituents on the pyrazole ring influence both potency and selectivity.

- Morpholine Moiety : The presence of the morpholine group enhances solubility and bioavailability, potentially increasing therapeutic efficacy.

- Cyclopentyl Group : This group may contribute to hydrophobic interactions, improving binding affinity to biological targets.

Case Studies

Several case studies have provided insights into the pharmacological potential of related pyrazoles:

- Antiviral Activity Study : A study focused on a series of pyrazoles showed that modifications led to compounds with IC50 values in the low micromolar range against HIV, indicating promising antiviral activity .

- Antibacterial Screening : In a comparative analysis, several pyrazole derivatives were tested against clinical isolates, revealing that specific structural modifications resulted in enhanced antibacterial properties .

- Enzyme Inhibition Analysis : A comprehensive evaluation revealed that certain pyrazoles exhibited strong inhibition against AChE with IC50 values significantly lower than those of standard inhibitors, suggesting their potential as therapeutic agents for Alzheimer's disease .

Propiedades

IUPAC Name |

4-amino-1-cyclopentyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N5O2/c16-13-11-20(12-3-1-2-4-12)18-14(13)15(21)17-5-6-19-7-9-22-10-8-19/h11-12H,1-10,16H2,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWXBRVHNPOCXQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C=C(C(=N2)C(=O)NCCN3CCOCC3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.